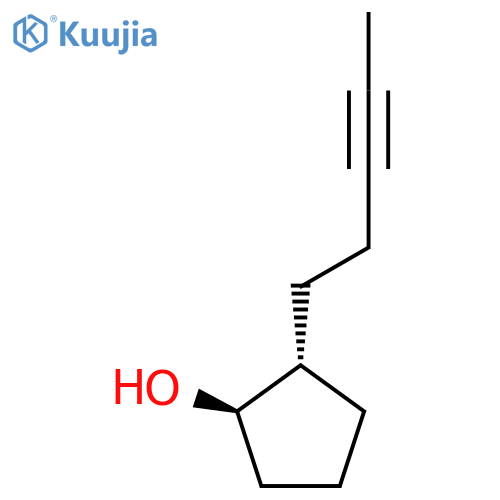

Cas no 2227714-12-5 (rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol)

rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol

- 2227714-12-5

- EN300-1634329

-

- インチ: 1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h9-11H,4-8H2,1H3/t9-,10-/m1/s1

- InChIKey: QLZVJBPWRSHWQS-NXEZZACHSA-N

- ほほえんだ: O[C@@H]1CCC[C@H]1CCC#CC

計算された属性

- せいみつぶんしりょう: 152.120115130g/mol

- どういたいしつりょう: 152.120115130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 20.2Ų

rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1634329-2.5g |

rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol |

2227714-12-5 | 2.5g |

$1650.0 | 2023-08-31 | ||

| Enamine | EN300-1634329-5.0g |

rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol |

2227714-12-5 | 5.0g |

$3812.0 | 2023-07-10 | ||

| Enamine | EN300-1634329-10g |

rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol |

2227714-12-5 | 10g |

$3622.0 | 2023-08-31 | ||

| Enamine | EN300-1634329-10.0g |

rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol |

2227714-12-5 | 10.0g |

$5652.0 | 2023-07-10 | ||

| Enamine | EN300-1634329-0.25g |

rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol |

2227714-12-5 | 0.25g |

$774.0 | 2023-08-31 | ||

| Enamine | EN300-1634329-0.5g |

rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol |

2227714-12-5 | 0.5g |

$809.0 | 2023-08-31 | ||

| Enamine | EN300-1634329-1.0g |

rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol |

2227714-12-5 | 1.0g |

$1315.0 | 2023-07-10 | ||

| Enamine | EN300-1634329-0.1g |

rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol |

2227714-12-5 | 0.1g |

$741.0 | 2023-08-31 | ||

| Enamine | EN300-1634329-1g |

rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol |

2227714-12-5 | 1g |

$842.0 | 2023-08-31 | ||

| Enamine | EN300-1634329-0.05g |

rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol |

2227714-12-5 | 0.05g |

$707.0 | 2023-08-31 |

rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol 関連文献

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-olに関する追加情報

Introduction to rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol (CAS No. 2227714-12-5)

rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol (CAS No. 2227714-12-5) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, which include a cyclopentane ring and a pentynyl substituent, making it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The chirality of rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol is a critical aspect of its chemical and biological properties. Chiral compounds can exhibit distinct enantiomeric behaviors, which can significantly influence their reactivity and biological activity. The racemic mixture of this compound consists of equal amounts of the (1R,2S) and (1S,2R) enantiomers, providing a balanced profile for various applications in chemical synthesis and drug development.

In recent years, the use of cyclopentane derivatives in medicinal chemistry has been extensively explored due to their potential as scaffolds for the development of novel therapeutic agents. The presence of the pentynyl group in rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol adds an additional layer of complexity and reactivity, making it a versatile building block for the synthesis of complex organic molecules.

The synthesis of rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol has been reported using various methodologies, including metal-catalyzed reactions and stereoselective transformations. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the pentynyl substituent onto the cyclopentane ring. This method has been optimized to achieve high yields and excellent stereoselectivity, making it a preferred route for large-scale production.

The biological activity of rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol has been investigated in several studies. Research has shown that this compound exhibits promising anti-inflammatory properties, which are attributed to its ability to modulate key signaling pathways involved in inflammation. Additionally, preliminary studies have indicated that it may have potential as an antimicrobial agent, particularly against Gram-positive bacteria.

In the context of drug discovery, rac-(1R,2S)-2-(pent-3-yinl)cyclopentan-l-oI serves as a valuable starting material for the development of new drugs targeting various diseases. Its unique structural features make it suitable for derivatization to enhance its pharmacological properties. For example, modifications to the pentynyl group or the cyclopentane ring can lead to compounds with improved solubility, stability, and bioavailability.

The potential applications of rac-(1R,2S)-2-(pent-3-yinl)cyclopentan-l-oI extend beyond medicinal chemistry. In materials science, this compound can be used as a precursor for the synthesis of functional materials with specific optical or electronic properties. The presence of the triple bond in the pentynyl group allows for further functionalization through click chemistry reactions, enabling the creation of complex molecular architectures.

In summary, rac-(1R,2S)-2-(pent-3-yinl)cyclopentan-l-oI (CAS No. 2227714-12-5) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structural features and chiral nature make it an attractive candidate for further research and development in fields such as organic synthesis, medicinal chemistry, and materials science.

2227714-12-5 (rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol) 関連製品

- 1732-96-3(Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate))

- 2171461-81-5(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acid)

- 82772-93-8(2,6-Dichloro-4-methoxybenzaldehyde)

- 1804935-28-1(Methyl 4-cyano-5-ethyl-2-iodophenylacetate)

- 1368848-66-1(2-(3,5-dichloro-2-methoxyphenyl)oxirane)

- 2470438-77-6(1-(2H-1,2,3-triazol-2-yl)cyclopropylmethanol)

- 89639-43-0(3-chlorocyclobutane-1,1-dicarboxylic acid)

- 1403483-65-7(4,5-Diiodo-1-(oxan-2-yl)pyrazole)

- 1804845-86-0(2-Bromo-4-cyano-5-(difluoromethyl)-3-methylpyridine)

- 4904-83-0(5,11-Dihydro-5-methyl-10H-dibenzb,fazepin-10-one)